molecular formula C9H12ClN5 B7785150 4-Chloro-1-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine

4-Chloro-1-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine

Cat. No.: B7785150
M. Wt: 225.68 g/mol
InChI Key: WCOLYWDBXAAFLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-1-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine is a pyrazole derivative with potential applications in various fields such as chemistry, biology, medicine, and industry. Pyrazoles are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 1,5-dimethyl-1H-pyrazol-4-ylmethylamine with chloroacetic acid under specific reaction conditions such as heating and the use of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Using reducing agents like lithium aluminum hydride.

  • Substitution: Using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation may produce corresponding oxo-compounds.

  • Reduction may yield amines or other reduced derivatives.

  • Substitution reactions can lead to the formation of various substituted pyrazoles.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: The compound may be explored for its pharmacological properties, such as antileishmanial and antimalarial activities.

Industry: It can be used in the development of new materials and chemical products.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action would depend on the specific application and target.

Comparison with Similar Compounds

  • 1,5-Dimethyl-1H-pyrazol-4-ylmethylamine

  • 4-Chloro-1H-pyrazol-5-amine

  • Other substituted pyrazoles

Uniqueness: 4-Chloro-1-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern and potential applications in various fields. Its pharmacological properties and synthetic versatility make it a valuable compound for research and industrial use.

Properties

IUPAC Name

4-chloro-2-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5/c1-6-7(3-12-14(6)2)5-15-9(11)8(10)4-13-15/h3-4H,5,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOLYWDBXAAFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CN2C(=C(C=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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